Home > Products > Screening Compounds P60202 > Fondaparinux-13C6 Sodium
Fondaparinux-13C6 Sodium -

Fondaparinux-13C6 Sodium

Catalog Number: EVT-13985756
CAS Number:
Molecular Formula: C31H43N3Na10O49S8
Molecular Weight: 1728.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fondaparinux-13C6 Sodium is a synthetic anticoagulant that belongs to a new class of anticoagulants known as pentasaccharides. It is primarily used for the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism. The compound is structurally similar to heparin and heparan sulfate, consisting of five monomeric sugar units with specific sulfation patterns that enhance its anticoagulant properties. Fondaparinux-13C6 Sodium is distinguished by its isotopic labeling, which includes carbon-13 in its molecular structure, making it useful for research and analytical purposes.

Source
Fondaparinux-13C6 Sodium is derived from the natural polysaccharide heparin, which is obtained from animal tissues. Its synthesis involves the modification of heparin-like structures to create a more targeted and effective anticoagulant agent.

Classification
Fondaparinux-13C6 Sodium is classified as an indirect Factor Xa inhibitor. It works by binding to antithrombin III, thereby enhancing its ability to inhibit activated Factor X, which plays a crucial role in the coagulation cascade.

Synthesis Analysis

The synthesis of Fondaparinux-13C6 Sodium involves several key steps:

  1. Monosaccharide Preparation: The synthesis begins with the preparation of specific monosaccharides that serve as building blocks. These include derivatives of glucosamine and uronic acids.
  2. Glycosylation Reactions: The assembly of the pentasaccharide structure is achieved through glycosylation reactions. These reactions are carefully controlled to ensure high stereoselectivity and yield.
  3. Functionalization: Various functional groups are introduced at specific positions on the sugar units, including sulfation, which is critical for the compound's anticoagulant activity.
  4. Purification: The final product undergoes purification processes to remove any impurities and ensure the desired chemical composition.

The synthesis has been optimized to minimize the use of expensive reagents and avoid harsh reaction conditions, making it scalable for commercial production .

Molecular Structure Analysis

Fondaparinux-13C6 Sodium has a complex molecular structure characterized by:

  • Molecular Formula: C31H43N3Na10O49S8
  • Molecular Weight: Approximately 1728 g/mol
  • Structural Features: The structure consists of five sugar units linked together with specific sulfation patterns that contribute to its biological activity. The presence of multiple sulfate groups enhances its binding affinity for antithrombin III .

Structural Data

PropertyValue
Molecular FormulaC31H43N3Na10O49S8
Molecular Weight1728 g/mol
Number of Rings5
Polar Surface Area833.78 Ų
Hydrogen Bond Donors9
Hydrogen Bond Acceptors44
Chemical Reactions Analysis

Fondaparinux-13C6 Sodium participates in several key chemical reactions:

  1. Binding Reaction: Fondaparinux binds to antithrombin III, leading to a conformational change that enhances antithrombin's ability to inhibit activated Factor X.
  2. Inhibition Reaction: The complex formed between Fondaparinux and antithrombin III effectively inhibits activated Factor X, preventing thrombin formation and subsequent clotting.
  3. Degradation Pathways: In vivo, Fondaparinux undergoes enzymatic degradation primarily through heparinase enzymes, which cleave the sugar units .
Mechanism of Action

The mechanism of action for Fondaparinux-13C6 Sodium involves:

  1. Antithrombin Binding: Fondaparinux binds specifically to antithrombin III, increasing its inhibitory effect on activated Factor X by approximately 300-fold.
  2. Inhibition of Coagulation Cascade: By inhibiting activated Factor X, Fondaparinux effectively halts the conversion of prothrombin to thrombin, thereby preventing fibrin formation and clot development .
  3. Pharmacokinetics: The compound exhibits predictable pharmacokinetics with a bioavailability close to 100% when administered subcutaneously and has a long half-life, allowing for once-daily dosing .
Physical and Chemical Properties Analysis

Fondaparinux-13C6 Sodium exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 17.4 mg/mL.
  • pH Stability: Optimal pH range for stability is between 5.5 and 7.
  • Charge Properties: The compound carries a negative charge due to its multiple sulfate groups, influencing its interaction with biological molecules .

Relevant Data

PropertyValue
Water Solubility17.4 mg/mL
pH Stability5.5 - 7
Physiological Charge-10
Applications

Fondaparinux-13C6 Sodium has significant applications in both clinical and research settings:

  1. Clinical Use: It is widely used as an anticoagulant for preventing venous thromboembolism in patients undergoing major orthopedic surgeries or those at high risk for thrombosis.
  2. Research Applications: Its isotopic labeling (carbon-13) makes it valuable for studies involving metabolic pathways and drug interactions in pharmacokinetics research.
  3. Analytical Chemistry: Fondaparinux-13C6 Sodium can be used as a standard in mass spectrometry due to its unique isotopic signature .
Synthetic Pathways & Manufacturing Innovations

Chemoenzymatic Synthesis Strategies for Isotopically Labeled Pentasaccharides

Chemoenzymatic synthesis has emerged as a pivotal strategy for incorporating stable isotopes like carbon-13 (13C) into Fondaparinux sodium. This approach leverages engineered enzymes to catalyze site-specific 13C incorporation, significantly enhancing precision over traditional chemical methods. For instance, Pasteurella multocida-derived glycosyltransferases have been immobilized to create enzyme reactors that sequentially add 13C-labeled monosaccharides (e.g., N-acetylglucosamine and glucuronic acid) to growing oligosaccharide chains [9]. This method achieves near-quantitative isotopic enrichment while minimizing racemization—a common challenge in chemical glycosylation.

The synthesis of UDP-N-[13C]-acetyl-glucosamine exemplifies a foundational step. Here, hexosamine kinases and pyrophosphorylases catalyze the conversion of 13C-labeled N-acetylglucosamine to its uridine diphosphate (UDP) form, serving as a donor substrate for glycosyltransferases [1] [4]. Similarly, enzymes like PmHS1 (a heparosan synthase) elongate the pentasaccharide backbone using UDP-sugars, ensuring regio- and stereochemical fidelity essential for Fondaparinux’s anticoagulant activity [8]. A critical advantage is the elimination of protective-group manipulations, reducing steps from >50 in chemical synthesis to under 20 [10].

Table 1: Enzymatic Tools for 13C-Labeled Fondaparinux Synthesis

Enzyme ClassFunctionIsotope Incorporation SiteYield Improvement
Mutant pmHASAlternating addition of GlcA/GlcNAcC6 of GlcNAc40% vs. chemical
UDP-sugar pyrophosphorylaseActivates 13C-sugars to UDP derivativesAnomeric carbon85–92%
SulfotransferasesSite-specific 34SO4 or natural sulfate transferO/N-sulfate positionsN/A

Scalable One-Pot Synthesis Protocols for Fondaparinux Derivatives

Scalable one-pot glycosylation has revolutionized Fondaparinux manufacturing by enabling multiple coupling steps without intermediate purification. Key innovations include preactivation-based glycosylation, where glycosyl donors (e.g., thioglycosides) are activated prior to acceptor addition, ensuring high α/β-selectivity (>20:1) and reducing side products [10]. For Fondaparinux-13C6 sodium, this protocol incorporates 13C-labeled iduronic acid early in the sequence to maximize isotopic homogeneity.

The "reactant pool" strategy further streamlines synthesis. Here, all monosaccharide building blocks—including 13C-labeled intermediates—are added sequentially in a single reactor, with reaction conditions (temperature, catalyst) adjusted in real-time. This method cut the total synthesis from 60 steps to 35, boosting the overall yield from 0.1% to 12% in recent optimizations [10]. Solvent systems like CH2Cl2/Et2O co-mixtures enhance solubility of sulfated intermediates, preventing aggregation during chain elongation.

Impurity Profiling and Control in Synthetic Oligosaccharide Production

Impurity control in Fondaparinux-13C6 hinges on advanced chromatographic techniques due to its structural complexity. Ion-pair HPLC-ELSD (Evaporative Light Scattering Detection) is the gold standard, using volatile buffers (e.g., 100 mM n-hexylamine/acetic acid) instead of corrosive salts to separate desulfation products or chain-length variants [3]. For example, Impurity D (a trisaccharide lacking two sulfate groups) is quantified at ≤0.15% using a PLRP-S column under gradient elution [3] [7].

Orthogonal methods like 2D-LC (HILIC-SEC) and capillary electrophoresis-mass spectrometry (CE-MS) resolve isobaric impurities undetectable by single-dimension assays. Recent studies identified "oversulfated chondroitin sulfate" as a critical impurity arising from side reactions during sulfation, which can be controlled below 0.05% using anion-exchange cartridges [3] [5]. Additionally, charged aerosol detection (CAD) offers universal quantification of non-UV-absorbing impurities with LOQs of 0.6 µg/mL—superior to ELSD’s non-linear response [2].

Table 2: Critical Impurities in Fondaparinux-13C6 Synthesis

ImpurityStructure DeviationOriginControl MethodAcceptance Limit
Fondaparinux-ΔSulfateMissing O-sulfate at iduronic acid C2Incomplete sulfationIP-HPLC-ELSD≤0.2%
Trisaccharide-13C3Truncated chain (3 sugars)Premature chain terminationHILIC-CAD≤0.1%
Oversulfated CSAChondroitin sulfate with extra SO3Contaminated UDP-sugar donorsAnion-exchange purification≤0.05%

Challenges in Large-Scale Synthesis of Sulfated Glycosaminoglycan Mimetics

Scaling Fondaparinux-13C6 production faces three primary hurdles:

  • Solubility Limitations: Heavily sulfated intermediates (e.g., pentasaccharide precursor with 8 SO3 groups) exhibit poor solubility in organic solvents, necessitating polar aprotic solvents like DMF/DMSO mixtures. This complicates glycosylation by promoting β-elimination. Recent solutions include microfluidic reactors that enhance mass transfer and reduce reaction volumes [6].
  • Sulfation Heterogeneity: Achieving site-specific sulfation requires stoichiometric control. Enzymatic sulfation using recombinant sulfotransferases (e.g., NST from HepII) ensures position-selective modification but suffers from low turnover (kcat 0.5 s−1). Co-factor regeneration systems using APS reductases improve cost efficiency [4] [8].
  • Endotoxin Control: Gram-negative bacterial enzymes (e.g., E. coli-derived kinases) introduce endotoxins. Affinity-tagged enzymes (His6 or GST fusions) enable purification via immobilized metal chromatography, reducing endotoxins to <0.005 EU/mg [4].

Purification remains the most resource-intensive step, with multimodal chromatography (e.g., C18 resin with ion-pairing agents) resolving charge and size variants. New continuous annular chromatography systems reduce processing time by 70% compared to batch methods [5].

Properties

Product Name

Fondaparinux-13C6 Sodium

IUPAC Name

decasodium;(2S,3S,5R,6R)-6-[(2R,3R,4R,5R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,5R)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

Molecular Formula

C31H43N3Na10O49S8

Molecular Weight

1728.1 g/mol

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13?,14?,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27?,28?,29?,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-OHQYIAGXSA-D

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

COC1[C@@H](C([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H](C([C@@H]([C@H](O4)C(=O)[O-])OC5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.